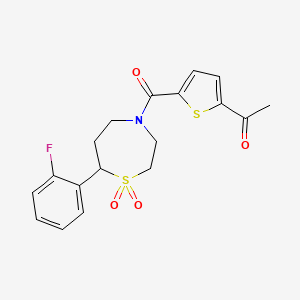

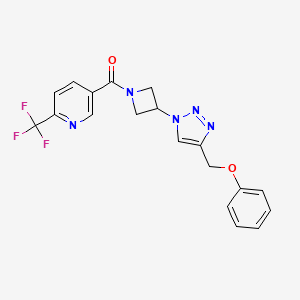

1-(5-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

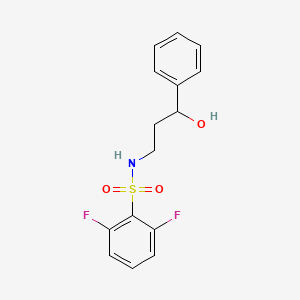

The compound 1-(5-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)thiophen-2-yl)ethanone is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of a thiophene ring and a fluorophenyl group. Thiophene derivatives are known for their diverse applications in material science and pharmaceuticals, including antibacterial, antifungal, and antiproliferative properties . The fluorophenyl group is a common motif in drug design due to its ability to modulate the biological activity of pharmaceutical compounds .

Synthesis Analysis

The synthesis of related thiophene compounds typically involves the use of starting materials that are combined under specific conditions to yield the desired product. For instance, a related compound was synthesized by mixing a precursor with dry ethanol and orthophosphoric acid, followed by heating and purification steps . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach may be employed, involving the use of appropriate starting materials, solvents, catalysts, and purification techniques.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their physical, chemical, and biological properties. X-ray diffraction studies are often used to elucidate the crystal structure of such compounds . The molecular structure is also optimized using computational methods, such as Gaussian09 software, to predict the vibrational frequencies and geometrical parameters, which are then compared with experimental data . The presence of a fluorophenyl group and a 1,4-thiazepane ring in the compound suggests a complex structure that may exhibit interesting electronic properties.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, contributing to their wide range of applications. The reactivity of these compounds is often associated with the thiophene sulfur atom and the substituents attached to the thiophene ring. The presence of a carbonyl group in the compound suggests that it may undergo nucleophilic addition reactions, as the carbonyl carbon is typically electrophilic . The fluorine atom may also influence the reactivity by attracting electrons towards itself, making adjacent carbon atoms more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of heteroatoms and functional groups such as fluorine and carbonyl can affect properties like solubility, melting point, and reactivity. The compound's electronic properties, such as the distribution of electron density, can be analyzed through HOMO-LUMO studies, which provide insights into the charge transfer within the molecule . The molecular electrostatic potential (MEP) analysis can reveal the regions of the molecule that are likely to participate in intermolecular interactions, which is important for understanding its reactivity and potential biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing fluorophenyl and thiophene groups have been synthesized using different techniques. For instance, Schiff bases have been synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating the versatility of fluorophenyl and thiophene in the formation of novel compounds with potential biological activities (Puthran et al., 2019). Similarly, the crystal structure of compounds incorporating fluorophenyl and thiophene moieties, like (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been reported, providing insights into the molecular configurations that could be relevant for the design of molecules with specific properties (Nagaraju et al., 2018).

Biological Activities

The incorporation of fluorophenyl and thiophene components in molecular structures has been linked to various biological activities. Novel Schiff bases derived from similar precursors have shown significant antimicrobial activity, suggesting the potential of such structures in developing new antimicrobial agents (Puthran et al., 2019). Furthermore, the fluorophenyl group, as part of other molecular frameworks, has been explored for its role in inhibitory activity against specific targets, indicating the therapeutic potential of fluorophenyl-containing compounds in disease treatment (Mary et al., 2015).

Material Science and Optoelectronics

Thiophene derivatives, particularly those with complex molecular structures, have found applications in material science and optoelectronics. For instance, compounds with thiophene units have been used in the synthesis of polymeric materials and thin films, which are crucial in the development of organic electronics and solar cells (Nagaraju et al., 2018).

Anticancer Research

The structural components of thiophene and fluorophenyl have been incorporated into molecules assessed for anticancer properties. For example, thiazolyl(Hydrazonoethyl)Thiazoles, which can be structurally related to the query compound, have been synthesized and evaluated as potential anti-breast cancer agents, highlighting the relevance of these structural motifs in the development of new anticancer drugs (Mahmoud et al., 2021).

Mechanism of Action

Thiophene Derivatives

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to the multiple receptors helpful in developing new useful derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[5-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S2/c1-12(21)15-6-7-16(25-15)18(22)20-9-8-17(26(23,24)11-10-20)13-4-2-3-5-14(13)19/h2-7,17H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDZGQRYKJZYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)

![7-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2507908.png)